![molecular formula C19H18BrN5O2 B2367271 [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone CAS No. 2380059-89-0](/img/structure/B2367271.png)
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a quinoxaline derivative that has been synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.
作用機序
The mechanism of action of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in DNA replication and cell division. Furthermore, the anti-inflammatory and analgesic effects of the compound are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, the compound has been shown to have antioxidant properties. It has also been found to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone in lab experiments is its potent antitumor activity. This makes it a useful compound for studying the mechanisms of tumor growth and development. Additionally, the compound's anti-inflammatory and analgesic effects make it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
将来の方向性
There are several future directions for the study of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone. One potential direction is to further investigate the compound's mechanism of action, particularly with regard to its antitumor activity. Additionally, the compound's potential applications in the treatment of neurological disorders such as Parkinson's disease could be further explored. Finally, the development of new drugs based on the structure of this compound could be a promising avenue for future research.
合成法
The synthesis of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone involves the reaction of 6-chloroquinoxaline with 5-bromopyrimidine-2-carboxylic acid, followed by the reaction of the resulting compound with piperidine-1-carboxaldehyde. The final product is obtained by the reaction of the intermediate compound with 2-(hydroxymethyl)phenylboronic acid. This method has been optimized to obtain a high yield of the desired compound.
科学的研究の応用
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit potent antitumor activity in various cancer cell lines. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O2/c20-15-9-23-19(24-10-15)27-12-13-2-1-7-25(11-13)18(26)14-3-4-16-17(8-14)22-6-5-21-16/h3-6,8-10,13H,1-2,7,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOLEZPCSYOENI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)COC4=NC=C(C=N4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
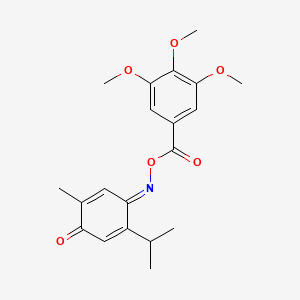
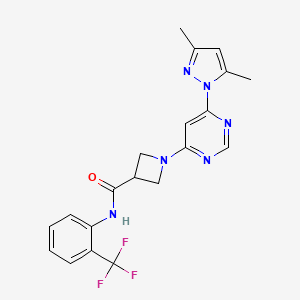
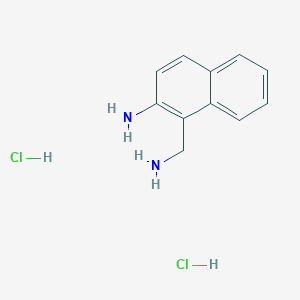
![benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2367193.png)
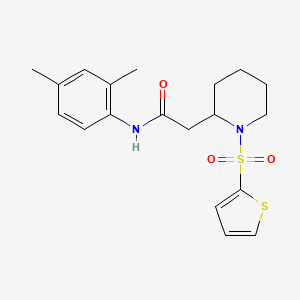
![1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2367201.png)
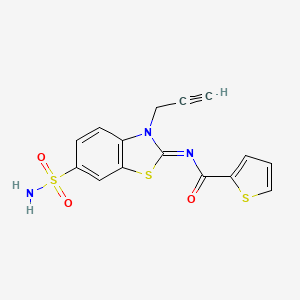
![Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B2367203.png)


![N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2367206.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2367207.png)
![2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2367209.png)
![Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2367211.png)
